(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Description
This compound is a benzo[d]thiazole derivative featuring a Z-configuration around the imino double bond. Its structure includes a 4-benzoylbenzoyl group attached via an imine linkage to the 6-methyl-substituted benzo[d]thiazole core, with a methyl acetate moiety at the 3-position.
Properties
IUPAC Name |
methyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c1-16-8-13-20-21(14-16)32-25(27(20)15-22(28)31-2)26-24(30)19-11-9-18(10-12-19)23(29)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGPAERHXOPPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole and its derivatives have been widely studied for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:
- Thiazole Ring : Known for its role in various biological activities.
- Benzoyl Groups : Often associated with enhanced activity against cancer cells.
- Acetate Moiety : May influence solubility and bioavailability.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thiazole derivatives. The compound has been evaluated for its in vitro antibacterial activity. Research indicates that compounds containing thiazole rings exhibit moderate to excellent antimicrobial effects against various bacterial strains.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Moderate | 50 μg/mL |
The results suggest a promising potential for this compound as an antimicrobial agent, particularly against Gram-positive bacteria .
Anticancer Activity
Thiazole derivatives have also shown significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies indicate that thiazole-based compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 8.7 | Cell cycle arrest |
The mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression, which is critical in cancer therapy .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of thiazole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
| Inflammatory Marker | Effect |
|---|---|
| TNF-alpha | Decreased secretion |
| COX-2 | Inhibition |
This suggests that this compound could be beneficial in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Effects : A recent study synthesized several thiazole derivatives, including the compound , and screened them against common bacterial pathogens. Results indicated that the compound exhibited a significant zone of inhibition against Staphylococcus aureus and Escherichia coli.
- Evaluation of Anticancer Properties : In vitro studies were conducted on various cancer cell lines where the compound demonstrated potent cytotoxicity, particularly in breast and cervical cancer cells, leading to further investigation into its mechanism of action.
- Anti-inflammatory Assessment : The compound was evaluated in a murine model of inflammation, showing reduced paw edema and lower levels of inflammatory markers compared to controls.
Comparison with Similar Compounds
Methodological Approaches for Structural Comparison
Chemoinformatic Similarity Analysis
- Tanimoto Coefficient: Used to quantify similarity between binary molecular fingerprints. For example: The target compound and its pentyloxy/sulfamoyl analogue () may exhibit a Tanimoto score >0.7 due to shared benzo[d]thiazole and iminoacetate motifs. Lower scores (<0.5) are expected when comparing with 1,3-thiazole or imidazole derivatives due to divergent heterocycles .
Graph-Based Substructure Comparison
- Common Subgraphs: The benzo[d]thiazole core and imino linkage are conserved in close analogues (e.g., ), while peripheral groups (benzoyl, pentyloxy) define functional differences.
- Biological Relevance : Substituent variations (e.g., sulfamoyl vs. methyl) may correlate with activity shifts, such as enhanced enzyme inhibition or altered metabolic stability .
Data Table: Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
